4-Bromo-4,4,3,3-tetrafluorobutanoic acid

Description

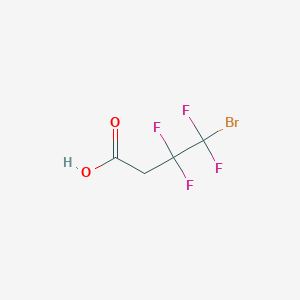

4-Bromo-4,4,3,3-tetrafluorobutanoic acid is a fluorinated bromocarboxylic acid with the molecular formula C₄H₄BrF₄O₂ and an approximate molecular weight of 245 g/mol. The compound features a four-carbon chain substituted with bromine at the fourth carbon and fluorine atoms at both the third and fourth carbons. This structural arrangement confers high electronegativity and chemical stability, making it a valuable intermediate in specialized organic syntheses, particularly in photolithography and semiconductor manufacturing . Its synthesis involves reacting the parent acid with oxalyl chloride to form acyl chlorides, which are critical precursors for photoacid generators (PAGs) in photoresist technologies .

Properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURMDHYHHVXUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4,4,3,3-tetrafluorobutanoic acid typically involves the halogenation of a butanoic acid derivative. One common method includes the bromination of 3,3,4,4-tetrafluorobutanoic acid under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-4,4,3,3-tetrafluorobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-4,4,3,3-tetrafluorobutanoic acid exerts its effects is primarily through its chemical reactivity. The presence of both bromine and fluorine atoms allows for selective functionalization and further chemical modifications. The fluorine atoms provide thermal stability and resistance to degradation, while the bromine atom facilitates functionalization . These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and material science .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceuticals : Bromo-fluorinated compounds balance reactivity and stability, making them promising leads for enzyme inhibitors (e.g., uPA in ) . However, excessive halogenation (e.g., sulfonic acid-bromo hybrids) can hinder target binding .

- Semiconductors: The tetrafluoro compound’s role in PAGs underscores its industrial value, with fluorines enhancing photochemical efficiency compared to non-fluorinated bromo acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.